molecular formula C11H12N2 B12279573 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine CAS No. 1196151-93-5

5-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B12279573
CAS No.: 1196151-93-5
M. Wt: 172.23 g/mol
InChI Key: QCWQXLKLNMKUOL-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C11H12N2 It is a derivative of pyridine, featuring an ethynyl group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.

    Formation of Intermediate: The pyridine ring is functionalized at the 2-position with a pyrrolidinyl group through a nucleophilic substitution reaction.

    Introduction of Ethynyl Group: The ethynyl group is introduced at the 5-position of the pyridine ring using a Sonogashira coupling reaction. This involves the reaction of the intermediate with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-(pyrrolidin-1-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base such as sodium hydride.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-2-(pyrrolidin-1-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyrrolidinyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    5-Ethynylpyridine: Lacks the pyrrolidinyl group, reducing its potential for hydrogen bonding interactions.

    Pyrrolidine: A simpler structure without the pyridine ring, limiting its applications in complex organic synthesis.

Uniqueness

5-Ethynyl-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the ethynyl and pyrrolidinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1196151-93-5

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

5-ethynyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C11H12N2/c1-2-10-5-6-11(12-9-10)13-7-3-4-8-13/h1,5-6,9H,3-4,7-8H2

InChI Key

QCWQXLKLNMKUOL-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1)N2CCCC2

Origin of Product

United States

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